

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibromopropane

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Compound of Interest

Compound Name: **Dibromopropane**

Cat. No.: **B1216051**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of **1,2-dibromopropane**. The information enclosed is intended to support analytical method development, structural elucidation, and impurity identification in research and pharmaceutical applications.

Mass Spectrometry Data

The mass spectrum of **1,2-dibromopropane** is characterized by the presence of two bromine atoms, which have two stable isotopes, 79Br and 81Br , in nearly equal abundance. This isotopic distribution results in a distinctive pattern of peaks for the molecular ion and any bromine-containing fragments. The molecular ion (M^+) will appear as a cluster of peaks at M , $M+2$, and $M+4$, with relative intensities of approximately 1:2:1. Fragments containing one bromine atom will exhibit a doublet of peaks (m/z and $m/z+2$) of roughly equal intensity.

Table 1: Key Mass Fragments and Relative Abundances for 1,2-Dibromopropane

m/z	Proposed Fragment Ion	Formula	Relative Abundance (%)	Notes
41	Propargyl cation	[C ₃ H ₅] ⁺	100	Base Peak
121	Bromopropyl cation (79Br)	[C ₃ H ₆ Br] ⁺	95	Loss of one Br radical
123	Bromopropyl cation (81Br)	[C ₃ H ₆ Br] ⁺	95	Isotopic peak for m/z 121
200	Molecular Ion (M ⁺ , 2 x 79Br)	[C ₃ H ₆ Br ₂] ⁺	5	
202	Molecular Ion (M ⁺ 2, 79Br + 81Br)	[C ₃ H ₆ Br ₂] ⁺	10	
204	Molecular Ion (M ⁺ 4, 2 x 81Br)	[C ₃ H ₆ Br ₂] ⁺	5	
107	[C ₂ H ₄ Br] ⁺ (79Br)	[C ₂ H ₄ Br] ⁺	4	
109	[C ₂ H ₄ Br] ⁺ (81Br)	[C ₂ H ₄ Br] ⁺	4	Isotopic peak for m/z 107
81	Bromine ion	[81Br] ⁺	8	
79	Bromine ion	[79Br] ⁺	8	

Relative abundances are approximate and can vary slightly based on instrumentation and experimental conditions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of **1,2-dibromopropane** using GC-MS, based on established methods for volatile halogenated hydrocarbons.

2.1. Instrumentation

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2.2. Reagents and Materials

- **1,2-Dibromopropane** standard (99%+ purity).
- High-purity solvent for sample dilution (e.g., methanol or hexane, GC grade).
- Helium (99.999% purity) as the carrier gas.

2.3. GC Conditions

- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 ratio)
- Injection Volume: 1 µL
- Carrier Gas: Helium
- Flow Rate: 1.0 mL/min (constant flow)
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 200 °C at a rate of 10 °C/min.
 - Final hold: Hold at 200 °C for 5 minutes.

2.4. MS Conditions

- Ionization Mode: Electron Ionization (EI)

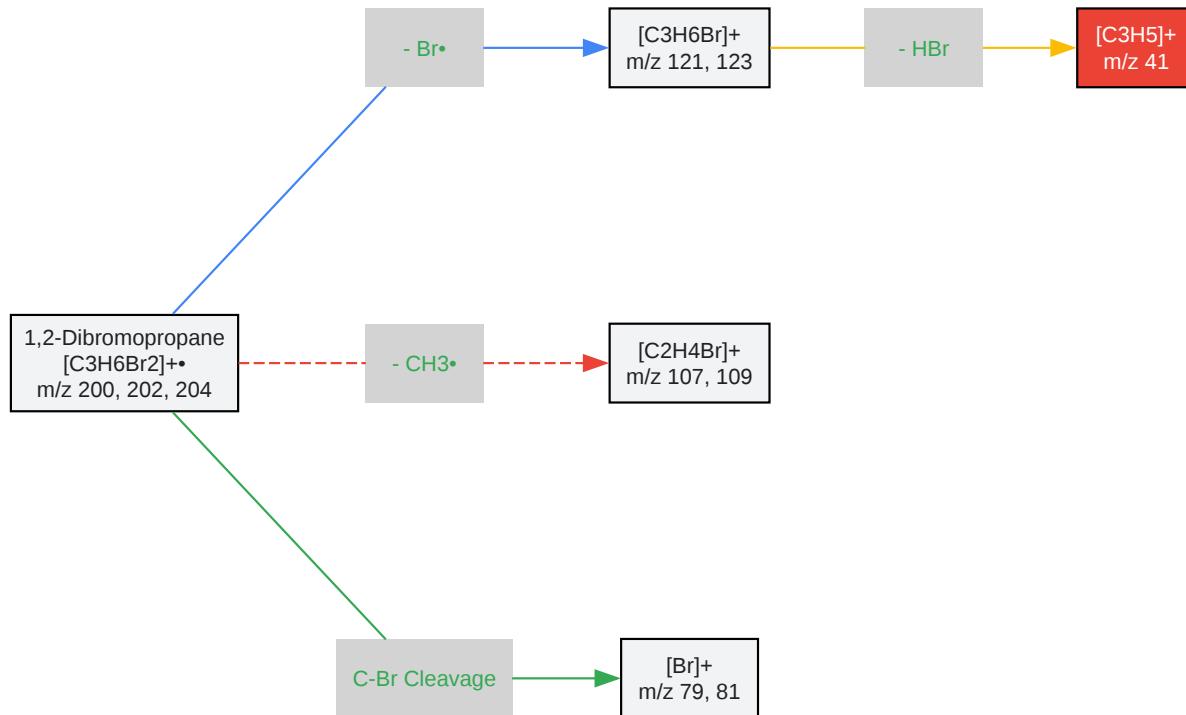
- Electron Energy: 70 eV[1]
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 35-300
- Scan Speed: 1000 amu/s
- Solvent Delay: 3 minutes

2.5. Sample Preparation

- Prepare a stock solution of **1,2-dibromopropane** (e.g., 1000 µg/mL) in the chosen solvent.
- Perform serial dilutions of the stock solution to prepare working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
- Inject the standards and samples into the GC-MS system.

Fragmentation Pathway Visualization

The fragmentation of **1,2-dibromopropane** upon electron ionization follows logical pathways dictated by bond stabilities and the formation of stable carbocations. The primary fragmentation events are the loss of a bromine radical and subsequent rearrangements.

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Caption: Fragmentation pathway of **1,2-dibromopropane** in EI-MS.

The above diagram illustrates the primary fragmentation pathways of the **1,2-dibromopropane** molecular ion. The most significant fragmentation is the cleavage of a carbon-bromine bond to lose a bromine radical, resulting in the abundant $[C_3H_6Br]^+$ ion cluster at m/z 121 and 123. Subsequent loss of HBr from this fragment leads to the highly stable propargyl cation $[C_3H_5]^+$ at m/z 41, which is the base peak in the spectrum. Other minor fragmentation pathways, such as the direct cleavage to form a bromine cation or the loss of a methyl radical, also contribute to the overall mass spectrum.

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References

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
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